molecular formula C14H22BNO3 B1341735 2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 848243-25-4

2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1341735
CAS RN: 848243-25-4
M. Wt: 263.14 g/mol
InChI Key: DLFPLUKZBSELRD-UHFFFAOYSA-N
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Description

2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, commonly referred to as 2IP, is an organoboron compound that has many applications in the scientific community. It is a versatile compound that can be used as a reagent for a variety of reactions, and its reaction mechanism is of particular interest.

Scientific Research Applications

Synthesis and Structural Analysis

A key application of compounds similar to 2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves their synthesis and structural analysis for applications in materials science and organic chemistry. For instance, the study by Huang et al. (2021) elaborated on the synthesis, crystal structure, and DFT (Density Functional Theory) analysis of boric acid ester intermediates, showcasing their structural stability and physicochemical properties through spectroscopic methods and X-ray diffraction, highlighting the significance of such compounds in the development of new materials and chemical intermediates (Huang et al., 2021).

Molecular Structure and Reactivity

Sopková-de Oliveira Santos et al. (2003) investigated the molecular structure and reactivity of pyridin-2-ylboron derivatives, including structural comparisons and chemical reactivity insights, offering a foundation for utilizing these compounds in synthetic chemistry and materials science (Sopková-de Oliveira Santos et al., 2003).

Polymer Synthesis

The research by Welterlich et al. (2012) on the synthesis and characterization of deeply colored polymers containing pyrrolo[3,2-b]pyrrole units demonstrates the application of boron-containing compounds in the development of novel polymeric materials, highlighting their use in creating materials with specific optical properties (Welterlich et al., 2012).

Catalysis and Organic Synthesis

Research on the optimized scale-up of pyrazolo[1,5-a]pyridines via Suzuki coupling showcases the role of these boron-containing compounds in facilitating chemical reactions essential for the synthesis of medicinally important compounds, indicating their broad utility in organic synthesis and catalysis (Bethel et al., 2012).

Electrophilicity and Stability

The exploration of boron-based anion acceptors for organic liquid electrolyte-based batteries by Kucuk and Abe (2020) reveals the potential of boron-containing compounds in enhancing the performance of energy storage devices through their unique physicochemical properties and interaction with fluoride ions (Kucuk & Abe, 2020).

Safety and Hazards

“2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a flammable liquid and vapour. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound can be used in the synthesis of intermediates for generating conjugated copolymers . This suggests potential applications in the field of materials science and engineering.

Mechanism of Action

Target of Action

It is known that this compound can be used as a reagent to borylate arenes , which suggests that its targets could be arene compounds.

Mode of Action

The compound interacts with its targets (arenes) through a process known as borylation . This is a type of chemical reaction where a boron atom is added to an organic molecule.

Biochemical Pathways

Given its role in borylating arenes , it can be inferred that it may influence pathways involving arene compounds.

Result of Action

Its use as a reagent to borylate arenes suggests that it may facilitate the formation of new compounds through the addition of a boron atom to arene compounds.

Biochemical Analysis

Biochemical Properties

2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the borylation of arenes. This compound interacts with enzymes and proteins that facilitate the transfer of boron atoms to organic molecules. The nature of these interactions involves the formation of covalent bonds between the boron atom in the compound and the target molecules, which can lead to the formation of new chemical structures. The compound’s ability to form stable boron-carbon bonds makes it a valuable reagent in synthetic organic chemistry .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation. Additionally, the compound’s interaction with cellular membranes can alter membrane fluidity and permeability, impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in the catalytic activity of enzymes, thereby influencing metabolic pathways and cellular processes. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to the compound can result in changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, including cytotoxicity and organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as kinases and oxidoreductases, influencing metabolic flux and the levels of various metabolites. The compound can also affect the activity of cofactors, leading to changes in the overall metabolic balance within cells. These interactions highlight the compound’s potential as a modulator of metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transport mechanisms .

properties

IUPAC Name

2-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3/c1-10(2)17-12-11(8-7-9-16-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFPLUKZBSELRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590337
Record name 2-[(Propan-2-yl)oxy]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

848243-25-4
Record name 2-[(Propan-2-yl)oxy]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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